(R)-(+)-2-Benzyloxypropionyl chloride
Overview
Description
(R)-(+)-2-Benzyloxypropionyl chloride is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chloride Transfer Equilibrium and Stability
- Substituent Effects on Chloride Transfer Equilibrium : Mishima et al. (1995) investigated the chloride ion affinities of various carbocations, including those similar to (R)-(+)-2-Benzyloxypropionyl chloride, to understand their stability in the gas phase. The study revealed insights into the intrinsic resonance demand and stability of benzyl cations, which are crucial for understanding the chemical behavior of related compounds (Mishima et al., 1995).
Synthetic Applications in Organic Chemistry
- Synthesis of Sesquiterpenes : Takano et al. (1989) demonstrated the use of compounds related to this compound in the enantiodivergent synthesis of aromatic bisabolane sesquiterpenes. This study highlights the compound's utility in creating diverse and complex organic molecules (Takano et al., 1989).
Polymer Science and Material Chemistry
- Cationic Ring-Opening Copolymerization : Fijten et al. (2008) explored the initiator effects on the copolymerization of oxazolines, using initiators like benzyl chloride, which is structurally similar to this compound. This research is significant for understanding how such compounds influence polymerization kinetics and monomer distribution in copolymers (Fijten et al., 2008).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Ammonium Chlorides : Busi et al. (2006) synthesized and characterized quaternary dialkyldiaralkylammonium chlorides, where benzyl chloride-like structures were utilized. This research provides insights into the synthesis process and thermal properties of these compounds, which could be applicable in areas like phase-transfer catalysis and electrolytes (Busi et al., 2006).
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKNMQAPNHLJP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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